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For Immediate Release

Shanghai, China — December 15, 2025 — Rovadicitinib, a first-in-class dual inhibitor of Janus
kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK), is showing
promise in clinical trials for patients with myelofibrosis (MF) and chronic graft-versus-host
disease (cGVHD), particularly in cases where standard therapies have proven ineffective. This
guide provides a comprehensive comparison of Rovadicitinib against standard of care
treatments, supported by the latest clinical trial data and detailed experimental protocols.

Overview of Rovadicitinib

Rovadicitinib (TQ05105) is an oral, small-molecule inhibitor that uniquely targets both the
JAK/STAT and ROCK signaling pathways.[1][2][3] This dual mechanism of action allows it to
simultaneously address the inflammatory and fibrotic processes that are central to the
pathology of myelofibrosis and cGVHD.[2][3] By inhibiting JAK1 and JAK2, Rovadicitinib
modulates the signaling of various cytokines involved in hematopoiesis and immune
responses, thereby reducing inflammation and abnormal cell proliferation.[1] The concurrent
inhibition of ROCK1 and ROCK2 is implicated in regulating T-helper 17 and follicular T-helper
cells and plays a crucial role in multiple fibrotic pathways.[2]

Comparative Clinical Efficacy
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Clinical trials have evaluated Rovadicitinib in patient populations that are relapsed, refractory,
or intolerant to standard of care, providing a critical assessment of its therapeutic potential.

Myelofibrosis (MF)

In a study comparing Rovadicitinib to hydroxyurea, a standard first-line treatment for
myelofibrosis, Rovadicitinib demonstrated superior efficacy in key endpoints.

Parameter Rovadicitinib Hydroxyurea P-value

Spleen Volume

_ 58.33% 22.86% <0.0006
Reduction (SVR35)
Best Spleen
63.89% 31.43% <0.0017
Response Rate
Total Symptom Score
61.11% 45.71% 0.136

Reduction (TSS50)

Data from a
comparative analysis

of recent clinical trials.

[1]

Furthermore, in a phase Ib study of patients with myelofibrosis who were refractory, relapsed,
or intolerant to the JAK inhibitor ruxolitinib, Rovadicitinib demonstrated significant clinical
activity.[1][4] After 24 weeks of treatment, 37.93% of participants achieved at least a 35%
reduction in spleen volume (SVR35), and 71.43% showed a significant decrease in total
symptom scores.[1] In another cohort of a similar study, 75% of patients treated for over 24
weeks achieved SVR35.[4]

Chronic Graft-versus-Host Disease (cGVHD)

Rovadicitinib has also been investigated as a treatment for patients with glucocorticoid-
refractory or -dependent cGVHD. In a phase Ib/lla multicenter, open-label study, Rovadicitinib
was well-tolerated and elicited high response rates.[2][5]
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Parameter Result 95% Confidence Interval

Best Overall Response (BOR) 86.4% 72.6-94.8%

Failure-Free Survival (at 12
85.2% 64.5-94.3%

months)

Data from the NCT04944043
clinical trial.[2][3]

Notably, the best overall response was 72.7% in the steroid-refractory cohort and 90.9% in the
steroid-dependent cohort.[2][3] Treatment with Rovadicitinib also led to a reduction in
corticosteroid doses for 88.6% of patients and an improvement in cGVHD symptoms for 59.1%
of patients.[2][3]

Safety and Tolerability Profile

Across clinical studies, Rovadicitinib has been generally well-tolerated.[1][2] The most
common treatment-emergent adverse events (TEAES) are hematological.

Adverse Event Rovadicitinib (cGVHD study)
Anemia (any grade) 38.6%
Anemia (grade =3) 4.6%

Platelet Count Decrease (any grade, MF study) 44.4%

Platelet Count Decrease (grade =3, MF study) 33.3%

Safety data from NCT04944043 and a phase 1b
study in myelofibrosis.[2][4]

In the cGVHD study, no dose-limiting toxicities were observed at doses of 10 mg and 15 mg
twice daily, and no adverse events led to discontinuation of the treatment.[2][3]

Experimental Protocols
Phase Ib/lla Study in cGVHD (NCT04944043)
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Study Design: A multicenter, open-label, dose-escalation (phase Ib) and dose-expansion
(phase lla) study.[2][3]

Patient Population: Patients with moderate or severe glucocorticoid-refractory or -dependent
cGVHD who had received at least two prior lines of systemic therapy.[2]

Intervention: Oral Rovadicitinib administered continuously in 28-day cycles. The phase Ib
portion utilized a 3+3 dose-escalation design with initial doses of 10 mg twice daily, with the
potential to increase to 15 mg twice daily or decrease to 5 mg twice daily based on toxicity.[2]

Primary Endpoints: Safety and the recommended phase 2 dose (RP2D).[2]
Key Secondary Endpoint: Best overall response (BOR).[2]

Data Analysis: Descriptive statistics were used for continuous and discrete variables. The
Clopper-Pearson method was used for 95% confidence intervals for response rates. Time-to-
event analyses like duration of response and overall survival were determined using the
Kaplan-Meier method.[2]
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Patient Screening

Enrollment of patients with
moderate to severe
glucocorticoid-refractory or
-dependent cGVHD

Treatment Phase (3+3 Design)

Phase Ib: Dose Escalation
(10 mg BID, 15 mg BID)

Determine RP2D

Phase lla: Dose Expansion
(at RP2D)

Endpoint Assessment

Primary Endpoints:
- Safety
- Recommended Phase 2 Dose

Key Secondary Endpoint:
- Best Overall Response (BOR)

Click to download full resolution via product page

Experimental workflow for the Phase Ib/lla cGVHD trial.

Phase Ib Study in Myelofibrosis (Relapsed/Refractory to
Ruxolitinib)

» Study Design: A single-arm, multicenter, open-label, phase Ib study.[1]

o Patient Population: Patients aged =18 years with primary myelofibrosis or post-polycythemia
vera myelofibrosis who were refractory, relapsed, or intolerant to prior JAK inhibitor therapy.

[1]

« Intervention: Rovadicitinib administered orally.
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e Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and improvement in
total symptom score.[1]

Signaling Pathway of Rovadicitinib

Rovadicitinib's dual-action mechanism is a novel approach to treating complex hematological
diseases. By inhibiting the JAK-STAT pathway, it controls the inflammatory cascade driven by

cytokines. Simultaneously, its inhibition of the ROCK pathway targets the fibrotic changes that
are characteristic of diseases like myelofibrosis.

JAK-STAT Pathway ROCK Pathway
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Click to download full resolution via product page

Dual inhibition of JAK-STAT and ROCK pathways by Rovadicitinib.

Conclusion

Rovadicitinib represents a significant advancement in the treatment of myelofibrosis and
chronic graft-versus-host disease, particularly for patients who have exhausted standard
therapeutic options. Its novel dual-inhibitor action against both inflammatory and fibrotic
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pathways provides a strong rationale for its efficacy. The clinical data to date demonstrates a
favorable risk-benefit profile, with substantial improvements in key clinical endpoints compared
to standard of care. Ongoing and future studies will further delineate the role of Rovadicitinib
in the management of these challenging hematological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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